molecular formula C13H11ClN4O4 B2391767 N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine CAS No. 303987-98-6

N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine

Cat. No.: B2391767
CAS No.: 303987-98-6
M. Wt: 322.71
InChI Key: MSHDHDNWXLTGHP-VIZOYTHASA-N
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Description

N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine is an organic compound known for its distinct pyrazole-based structure. It has garnered interest for its varied applications in medicinal chemistry and potential use in industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process. The initial step involves the formation of the pyrazole core, typically achieved by reacting 1,3-dimethyl-1H-pyrazole with chlorinating agents to introduce the chloro substituent.

Industrial Production Methods

For large-scale production, the industrial methods would focus on optimizing yield and reducing by-products. This might include continuous flow reactors and the use of catalysts to expedite the reaction process efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound is capable of undergoing several types of chemical reactions:

  • Oxidation: Reacts with oxidizing agents.

  • Reduction: Susceptible to reduction under suitable conditions.

  • Substitution: Undergoes substitution reactions, particularly nucleophilic substitution due to the electron-withdrawing nitro group.

Common Reagents and Conditions

  • Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromic acid.

  • Reducing Agents: For reduction, lithium aluminum hydride or hydrogenation over a palladium catalyst.

  • Substitution: Often requires bases like sodium hydroxide or catalysts like palladium in a hydrogenation setting.

Major Products

These reactions yield a variety of products, including dechlorinated or denitro-derivatives, depending on the specific reagents and conditions.

Scientific Research Applications

This compound plays a significant role in various scientific domains:

  • Chemistry: Utilized as an intermediate in the synthesis of complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Investigated for its role in drug design, particularly as a potential therapeutic agent.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine exerts its effects through several mechanisms:

  • Molecular Targets: It interacts with cellular proteins, potentially inhibiting enzymes or altering receptor activities.

  • Pathways Involved: It may engage in pathways involving inflammation modulation or antimicrobial action by disrupting cellular functions.

Comparison with Similar Compounds

Unique Features

Compared to similar pyrazole-based compounds, N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine stands out due to its specific substituents that offer unique reactivity and potential biological activities.

Similar Compounds

  • 1,3-dimethyl-5-chloro-1H-pyrazole

  • N-[(4-nitrobenzoyl)oxy]amine

These compounds share structural similarities but differ in their exact substituent patterns and subsequent reactivities.

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Properties

IUPAC Name

[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O4/c1-8-11(12(14)17(2)16-8)7-15-22-13(19)9-3-5-10(6-4-9)18(20)21/h3-7H,1-2H3/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHDHDNWXLTGHP-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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